1,1,1,3-Tetrachlorododecane
Overview
Description
1,1,1,3-Tetrachlorododecane is an organic compound with the molecular formula C12H22Cl4. It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a dodecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the dodecane molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of dodecane in a reactor, with careful monitoring of reaction parameters such as temperature, pressure, and chlorine flow rate to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrachlorododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Reduction: Formation of partially dechlorinated hydrocarbons.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
Scientific Research Applications
1,1,1,3-Tetrachlorododecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it can interfere with cellular signaling pathways, leading to altered gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetrachloropropane: A chlorinated hydrocarbon with similar chemical properties but a shorter carbon chain.
1,1,1,12-Tetrachlorododecane: Another chlorinated dodecane derivative with chlorine atoms at different positions.
Uniqueness
1,1,1,3-Tetrachlorododecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its selective reactivity and stability make it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,1,1,3-tetrachlorododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCCQTWYYJJJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697793 | |
Record name | 1,1,1,3-Tetrachlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14983-60-9 | |
Record name | 1,1,1,3-Tetrachlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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